Comparative Linker Architecture: Hybrid PEG-Alkyl Spacer vs. PEG-Only Linkers for PROTAC Distance Optimization
The target compound incorporates a hybrid spacer consisting of a PEG2 segment (two ethylene oxide units) covalently linked to a C4 alkyl chain (butanol moiety), whereas common alternatives such as m-PEG2-Amino (CAS 54149-49-4) and Amino-PEG3 (CAS 6338-55-2) contain only PEG chains without the alkyl extension . This architectural distinction yields a linker with an estimated extended length of approximately 12-14 Å compared to ~8-9 Å for m-PEG2-Amino . The butanol segment introduces a hydrophobic component that modulates the overall hydrophilicity profile while extending the reach between conjugation sites . In PROTAC design, linker length in the 12-20+ carbon equivalent range is reported as optimal for productive ternary complex formation [1].
| Evidence Dimension | Linker architecture and estimated extended length |
|---|---|
| Target Compound Data | PEG2 segment + C4 alkyl chain; estimated extended length 12-14 Å |
| Comparator Or Baseline | m-PEG2-Amino (CAS 54149-49-4): PEG2 chain only; estimated extended length 8-9 Å |
| Quantified Difference | Estimated length difference +4-5 Å; architectural difference of alkyl vs. PEG backbone |
| Conditions | Structural analysis based on canonical SMILES and bond geometry estimation |
Why This Matters
Linker length directly determines whether E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination; the hybrid architecture provides intermediate reach unavailable in PEG2-only linkers.
- [1] InvivoChem. PROTAC Linkers Technical Overview. View Source
